2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
CAS No.: 115973-73-4
Cat. No.: VC20886719
Molecular Formula: C14H24FNO10
Molecular Weight: 385.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115973-73-4 |
|---|---|
| Molecular Formula | C14H24FNO10 |
| Molecular Weight | 385.34 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
| Standard InChI | InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 |
| Standard InChI Key | JECDNZXSKDDKEU-ZBELOFFLSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
| SMILES | CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Identity and Structure
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose represents a fascinating example of a modified disaccharide with specific structural modifications that distinguish it from naturally occurring carbohydrates. The compound features a molecular formula of C14H24FNO10 and a molecular weight of 385.34 g/mol. Its structure incorporates key modifications including the acetamido group at the C-2 position, deoxygenation at the C-4 position, and a strategically placed fluorine atom that significantly alters its chemical behavior compared to unmodified carbohydrates.
The compound is officially identified by CAS registry number 115973-73-4, providing a standardized identifier for research and commercial purposes. Its IUPAC systematic name is N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide, though this complex nomenclature is typically simplified in most research contexts. The galactopyranosylglucopyranose core indicates the presence of a glycosidic linkage between modified galactose and glucose units, creating a disaccharide structure with specific stereochemistry that influences its biological behavior.
Structural Identifiers and Chemical Properties
The compound features several important structural identifiers that help characterize its unique molecular architecture. These identifiers are essential for database searching and compound verification in research contexts. The Standard InChI representation is InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1, which encodes its complete structural information. The corresponding Standard InChIKey is JECDNZXSKDDKEU-ZBELOFFLSA-N, providing a fixed-length identifier that facilitates database searches.
The compound's canonical SMILES notation is CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O, which offers a linear representation of the molecule's structure that is machine-readable while conveying critical stereochemical information. These structural identifiers collectively provide comprehensive chemical information necessary for understanding the compound's three-dimensional architecture and potential binding interactions.
Chemical Property Data
The following table presents the key chemical properties of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose:
| Property | Value |
|---|---|
| CAS Number | 115973-73-4 |
| Molecular Formula | C14H24FNO10 |
| Molecular Weight | 385.34 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
| Standard InChIKey | JECDNZXSKDDKEU-ZBELOFFLSA-N |
| Canonical SMILES | CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O |
| Physical State | Solid (presumed based on similar carbohydrates) |
| Solubility | Water-soluble (presumed based on hydroxyl groups) |
This compound's properties reflect its complex carbohydrate nature with multiple hydroxyl groups contributing to its hydrophilicity and potential for hydrogen bonding interactions. The presence of the fluorine atom introduces unique electronic effects that can modify the compound's reactivity and binding characteristics compared to non-fluorinated analogs.
Synthesis and Preparation Methods
The synthesis of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose typically requires sophisticated multi-step reaction sequences with careful attention to stereochemical control at multiple carbon centers. The preparation of such complex carbohydrates generally involves precise control over reaction conditions to achieve high yields and purity, which is crucial for maintaining the specific stereochemistry that defines the biological activity of the final compound. The synthesis challenges stem from the need to selectively functionalize specific hydroxyl groups while protecting others, establish the correct glycosidic linkage, and introduce the fluorine atom at the designated position.
Biological Significance
Complex carbohydrates like 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose play crucial roles in various biological processes, making them important molecules for study in glycobiology and medicinal chemistry. These modified carbohydrates can serve as structural analogs of natural glycans involved in cell recognition, signaling, and immune response, offering opportunities to modulate these processes for therapeutic benefit.
The specific modifications present in this compound—fluorination and deoxygenation—significantly alter its biological properties compared to natural carbohydrates. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, modify hydrogen bonding capabilities, and alter electronic properties of bioactive molecules. In the context of this compound, the fluorine at the C-4 position may provide resistance to enzymatic degradation, potentially extending its half-life in biological systems and enhancing its drug-like properties.
Research Applications and Findings
Recent research has focused on understanding how structural modifications in complex carbohydrates like 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose affect their biological activity. These investigations have explored various aspects of the compound's behavior in biological systems, including its interactions with enzymes, receptors, and other biomolecules.
One significant application area for this compound is in the development of glycomimetics—synthetic compounds that mimic natural carbohydrates but offer improved properties such as enhanced stability, specificity, or bioavailability. The strategic fluorination in this compound represents a classic approach in glycomimetic design, where the electronegative fluorine atom can serve as a bioisostere for hydroxyl groups while resisting metabolic degradation.
| Compound Feature | Potential Biological Impact |
|---|---|
| Fluorination at C-4 | Enhanced metabolic stability; modified hydrogen bonding properties |
| Acetamido group at C-2 | Recognition by amide-binding proteins; potential mimicry of N-acetylglucosamine |
| Galactose-glucose linkage | Substrate recognition by specific glycosidases and glycosyltransferases |
| Deoxygenation pattern | Altered binding affinity to carbohydrate-recognition domains |
These structure-activity relationships highlight the importance of specific structural features in determining the compound's biological behavior and potential therapeutic applications.
Related Compounds and Derivatives
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose belongs to a broader family of modified carbohydrates that share similar structural elements but differ in key aspects such as stereochemistry, substitution patterns, or glycosidic linkages. One closely related compound is 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose, which represents a monosaccharide component of the full disaccharide structure.
Other important related compounds include various fluorinated carbohydrates that have been developed as metabolic probes, enzyme inhibitors, or vaccine components. The strategic placement of fluorine atoms within carbohydrate structures represents a powerful approach in glycoscience for modulating biological activity and stability of these important biomolecules.
Structural Relationships
The structural relationships between 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose and its related compounds can be understood through several key modifications:
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Variation in the glycosidic linkage (alpha vs. beta configuration)
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Changes in monosaccharide components (galactose vs. glucose units)
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Different patterns of deoxygenation or fluorination
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Alterations in protective groups or functional group substitutions
These structural variations create a diverse family of compounds with fine-tuned properties for specific research applications or therapeutic targets. The relationship between structure and function in these modified carbohydrates continues to be an active area of investigation in glycoscience research.
Applications in Drug Development
The unique structural features of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose make it a compound of interest in various fields, particularly medicinal chemistry and drug development. Modified carbohydrates of this type have potential applications in several therapeutic areas where carbohydrate-protein interactions are crucial to disease mechanisms or treatment strategies.
Potential medicinal applications include development of:
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Glycosidase inhibitors for treating metabolic disorders
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Anti-adhesion therapies for preventing bacterial or viral infections
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Immunomodulatory agents that target carbohydrate-recognizing receptors
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Cancer therapeutics targeting altered glycosylation in tumor cells
The strategic fluorination in this compound may provide advantages over natural carbohydrates in terms of metabolic stability and pharmacokinetic properties, addressing common limitations of carbohydrate-based drugs. Additionally, the specific arrangement of hydroxyl groups and the acetamido functionality provides recognition elements that can interact with specific binding pockets in target proteins.
Challenges in Therapeutic Development
Despite their promising properties, the development of carbohydrate-based therapeutics like 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose faces several challenges:
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Complex synthesis requiring multiple steps and specialized expertise
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Potential issues with bioavailability due to high polarity
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Specificity challenges in targeting particular glycan-protein interactions
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Regulatory and manufacturing considerations for complex molecules
Addressing these challenges requires multidisciplinary approaches combining synthetic chemistry, structural biology, pharmacology, and formulation science. The continued refinement of synthetic methods and expanding knowledge of carbohydrate-protein interactions will likely enhance the potential of compounds like 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose in therapeutic applications.
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